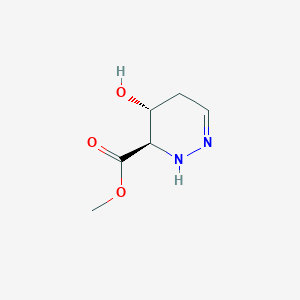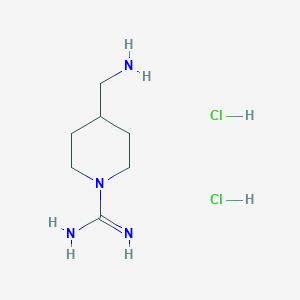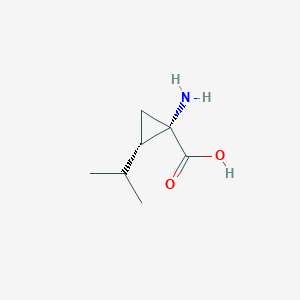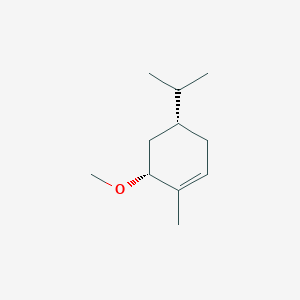
Cyclohexene, 6-methoxy-1-methyl-4-(1-methylethyl)-, cis-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexene, 6-methoxy-1-methyl-4-(1-methylethyl)-, cis-(9CI) is an organic compound with the chemical formula C12H22O. It is commonly known as limonene oxide and is a cyclic terpene oxide. Limonene oxide is a colorless liquid that is insoluble in water but soluble in organic solvents. It is commonly used as a flavoring agent in food and beverages and as a fragrance in cosmetics and cleaning products. In recent years, limonene oxide has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of limonene oxide is not fully understood. However, it is believed that its therapeutic properties are due to its ability to interact with various cellular pathways. Limonene oxide has been found to modulate the expression of genes involved in inflammation and cell proliferation. It has also been found to inhibit the activity of enzymes involved in the metabolism of carcinogens.
Efectos Bioquímicos Y Fisiológicos
Limonene oxide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to have a protective effect on liver cells by reducing oxidative stress and inflammation. Additionally, limonene oxide has been found to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using limonene oxide in lab experiments include its low toxicity and high solubility in organic solvents. It is also relatively easy to synthesize and purify. However, one limitation of using limonene oxide is its potential instability under certain conditions, such as high temperatures or exposure to light.
Direcciones Futuras
There are several potential future directions for the study of limonene oxide. One area of research could focus on its potential as a therapeutic agent for various diseases, including cancer and liver disease. Another area of research could focus on the development of novel methods for synthesizing and purifying limonene oxide. Additionally, further studies could be conducted to elucidate the mechanism of action of limonene oxide and its interactions with cellular pathways.
Métodos De Síntesis
Limonene oxide can be synthesized through the oxidation of limonene, a terpene found in citrus fruits. The oxidation reaction can be carried out using various oxidizing agents such as hydrogen peroxide, m-chloroperoxybenzoic acid, and meta-chloroperbenzoic acid. The reaction is typically conducted at room temperature and under atmospheric pressure.
Aplicaciones Científicas De Investigación
Limonene oxide has been the focus of scientific research due to its potential therapeutic properties. It has been found to possess anti-inflammatory, antitumor, and antimicrobial properties. Studies have shown that limonene oxide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been found to have a protective effect against liver damage caused by toxins.
Propiedades
Número CAS |
188660-63-1 |
|---|---|
Nombre del producto |
Cyclohexene, 6-methoxy-1-methyl-4-(1-methylethyl)-, cis-(9CI) |
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
(4R,6R)-6-methoxy-1-methyl-4-propan-2-ylcyclohexene |
InChI |
InChI=1S/C11H20O/c1-8(2)10-6-5-9(3)11(7-10)12-4/h5,8,10-11H,6-7H2,1-4H3/t10-,11-/m1/s1 |
Clave InChI |
NMNRQSITLBEMHI-GHMZBOCLSA-N |
SMILES isomérico |
CC1=CC[C@H](C[C@H]1OC)C(C)C |
SMILES |
CC1=CCC(CC1OC)C(C)C |
SMILES canónico |
CC1=CCC(CC1OC)C(C)C |
Sinónimos |
Cyclohexene, 6-methoxy-1-methyl-4-(1-methylethyl)-, cis- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



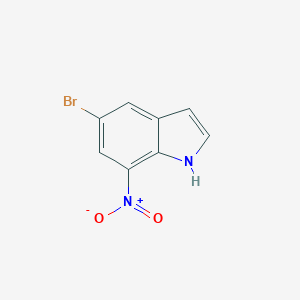
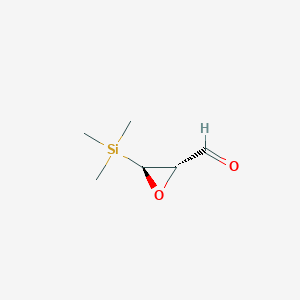
![Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B61726.png)
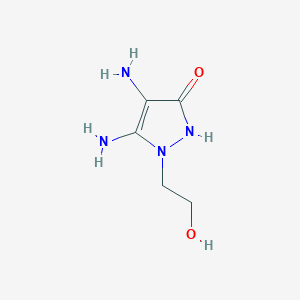
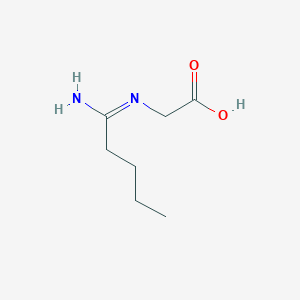
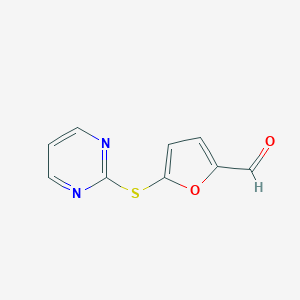
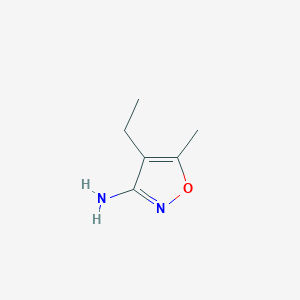
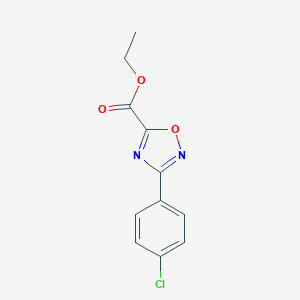
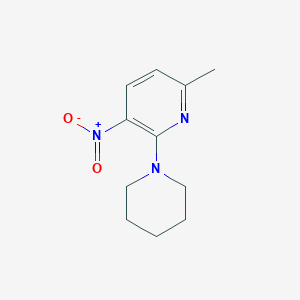
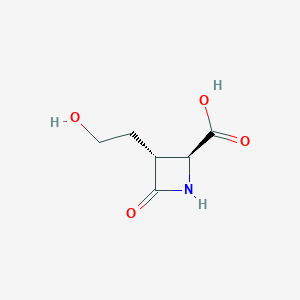
![2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B61750.png)
